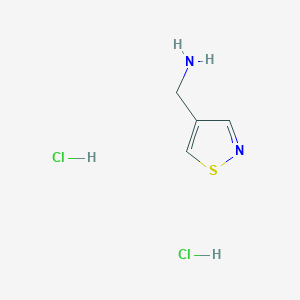

Isothiazol-4-ylmethanamine dihydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2-thiazol-4-ylmethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.2ClH/c5-1-4-2-6-7-3-4;;/h2-3H,1,5H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVDSXVJXBNNIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2193067-17-1 | |

| Record name | 1-(1,2-thiazol-4-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Isothiazol 4 Ylmethanamine Dihydrochloride Analogues

General Synthetic Routes to Isothiazole (B42339) Ring Systems

The construction of the isothiazole ring, a five-membered heteroaromatic system containing adjacent nitrogen and sulfur atoms, can be achieved through various synthetic strategies. These methods are broadly categorized into classical approaches and more contemporary convergent and divergent strategies.

Classical Heterocyclic Synthesis Approaches

Classical methods for isothiazole synthesis typically involve the formation of the heterocyclic ring from acyclic precursors through cyclization reactions. These approaches are fundamental to heterocyclic chemistry and often involve the formation of key nitrogen-sulfur (N-S) and carbon-carbon (C-C) or carbon-sulfur (C-S) bonds in the final ring-closing step.

One of the earliest methods involved the oxidation of 5-amino-1,2-benzoisothiazole followed by decarboxylation. chemicalbook.commedwinpublishers.com However, this historical method has been largely superseded by more versatile and higher-yielding strategies. Common modern classical approaches include:

Oxidative Cyclization of α,β-Unsaturated Thioamides: This method involves the intramolecular cyclization of appropriate thioamide precursors. The presence of an oxidizing agent facilitates the formation of the N-S bond to yield the isothiazole ring. chemicalbook.com

Reaction of Enamines with Dithiazolium Salts: A notable approach involves the reaction of primary enamines, such as methyl 3-aminocrotonate, with 4,5-dichloro-1,2,3-dithiazolium chloride. This reaction proceeds at room temperature and can produce functionalized isothiazoles, like methyl 5-cyano-3-methylisothiazole-4-carboxylate, in high yields. rsc.org

Condensation of β-Ketodithioesters or β-Ketothioamides: An operationally simple, metal-free method involves the reaction of β-ketodithioesters or β-ketothioamides with an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297). organic-chemistry.org This [4+1] annulation proceeds through a sequence of imine formation, cyclization, and aerial oxidation to form the C-N and S-N bonds, yielding 3,5-disubstituted isothiazoles. organic-chemistry.org

The table below summarizes key classical synthetic reactions for the isothiazole ring.

| Starting Materials | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| α,β-Unsaturated thiocarboxylic acid amides | Oxidants | 5-Aminoisothiazole derivatives | chemicalbook.com |

| Primary enamines (e.g., methyl 3-aminocrotonate) | 4,5-dichloro-1,2,3-dithiazolium chloride | Substituted isothiazole-4-carboxylates | rsc.org |

| β-Ketodithioesters/β-Ketothioamides | Ammonium acetate, Air (oxidation) | 3,5-Disubstituted isothiazoles | organic-chemistry.org |

Convergent and Divergent Synthetic Strategies

Modern synthetic chemistry often employs convergent and divergent strategies to efficiently generate libraries of complex molecules from common intermediates.

A divergent synthesis begins with a common core structure that is progressively elaborated into a library of diverse analogues. This strategy is particularly powerful for exploring structure-activity relationships. For isothiazoles, a divergent approach might start with a simple, functionalized isothiazole, such as a haloisothiazole, which then undergoes a variety of cross-coupling or substitution reactions to introduce different functional groups at various positions on the ring. For example, 3,5-dibromo-isothiazole-4-carbonitrile serves as a versatile starting point, where the different reactivities of the bromine atoms at the C3 and C5 positions can be exploited for selective functionalization. sci-hub.se

Targeted Synthesis of Isothiazol-4-ylmethanamine Dihydrochloride (B599025) and its Derivatives

The synthesis of the specific target molecule, Isothiazol-4-ylmethanamine dihydrochloride, requires the initial formation of an isothiazole ring functionalized at the 4-position, followed by the introduction of the aminomethyl group and subsequent salt formation.

Aminomethylation and Related Functionalization Reactions

Directly introducing an aminomethyl group onto an unsubstituted isothiazole ring is challenging. A more common and effective strategy involves a two-step process: first, the installation of a suitable functional group handle at the C4 position, followed by its conversion to the aminomethyl group.

A plausible and efficient route to Isothiazol-4-ylmethanamine begins with the synthesis of Isothiazole-4-carbonitrile . This key intermediate can be prepared in good yield through the reaction of 2-methylacrylonitrile with trithiazyl trichloride (B1173362) and sulfuryl chloride. thieme-connect.de

Once the nitrile is obtained, it can be converted to the desired amine via reduction.

Key Synthetic Steps:

Synthesis of Isothiazole-4-carbonitrile:

Starting Material: 2-Methylacrylonitrile

Reagents: Trithiazyl trichloride ((NSCl)₃), Sulfuryl chloride (SO₂Cl₂)

Conditions: Boiling chloroform (B151607)

Product: Isothiazole-4-carbonitrile thieme-connect.de

Reduction of the Nitrile to the Amine:

Starting Material: Isothiazole-4-carbonitrile

Reaction: Catalytic hydrogenation or reduction with a metal hydride.

Reducing Agents: Common reagents for reducing nitriles to primary amines include Lithium aluminum hydride (LiAlH₄), Raney Nickel with H₂, or Borane (BH₃).

Product: (Isothiazol-4-yl)methanamine

An alternative pathway involves the creation of an aldehyde at the C4 position, followed by reductive amination.

Alternative Pathway via Reductive Amination:

Synthesis of Isothiazole-4-carbaldehyde (B1600288): This can be achieved through various methods, including the oxidation of a corresponding 4-hydroxymethylisothiazole or the reduction of an isothiazole-4-carboxylic acid derivative.

Reductive Amination: The isothiazole-4-carbaldehyde is reacted with an ammonia source (like ammonia or ammonium chloride) in the presence of a reducing agent. organic-chemistry.org Sodium triacetoxyborohydride (B8407120) is a mild and selective reagent suitable for this transformation. organic-chemistry.org This reaction forms the primary amine directly. nih.gov

Formation of Dihydrochloride Salts

Primary amines, such as (Isothiazol-4-yl)methanamine, are basic and readily react with strong acids to form stable, crystalline salts. The formation of a hydrochloride salt can aid in the purification, handling, and solubility of the amine compound.

To form the dihydrochloride salt, the synthesized (Isothiazol-4-yl)methanamine free base is treated with two equivalents of hydrochloric acid (HCl). The reaction is typically performed by dissolving the amine in a suitable organic solvent (e.g., ethanol, diethyl ether, or dioxane) and then adding a solution of HCl in the same or a compatible solvent, or by bubbling dry HCl gas through the solution. The resulting this compound salt typically precipitates from the solution and can be isolated by filtration.

| Amine Form | Reagent | Solvent | Product |

|---|---|---|---|

| (Isothiazol-4-yl)methanamine (Free Base) | Hydrochloric Acid (2 eq.) | Ethanol, Diethyl Ether, or Dioxane | This compound |

Advanced Synthetic Techniques and Green Chemistry Principles

The synthesis of isothiazoles and their derivatives is increasingly benefiting from advanced techniques and the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances.

Advanced Synthetic Techniques:

Metal-Catalyzed Cross-Coupling Reactions: Halogenated isothiazoles are excellent substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the precise and efficient installation of a wide variety of substituents on the isothiazole ring. sci-hub.se

C-H Activation: Direct functionalization of the isothiazole C-H bonds is an emerging area that offers a more atom-economical approach to derivatization, avoiding the need for pre-functionalized starting materials like haloisothiazoles. sci-hub.se

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, improve yields, and sometimes alter reaction selectivity compared to conventional heating. This has been applied to the synthesis of various heterocyclic systems.

Green Chemistry Principles in Isothiazole Synthesis:

Use of Greener Solvents: Efforts are being made to replace hazardous organic solvents like chloroform or dimethylformamide (DMF) with more environmentally benign alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG).

Catalyst-Free and Metal-Free Reactions: The development of synthetic routes that avoid the use of heavy metal catalysts is a key goal of green chemistry. The previously mentioned synthesis from β-ketodithioesters using ammonium acetate is an example of a catalyst- and metal-free reaction. organic-chemistry.org

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel ("one-pot") reduces the need for intermediate purification steps, saving time, solvents, and energy, thereby minimizing waste. Three-component reactions involving enaminoesters, sulfur, and fluorodibromoiamides represent a modern approach to constructing the isothiazole ring efficiently. organic-chemistry.org

Microwave-Assisted Synthesis Applications

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jusst.orgnih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including isothiazole derivatives. medwinpublishers.com The use of microwave irradiation can facilitate the rapid and efficient construction of the isothiazole ring and its analogues. sci-hub.senih.gov

One notable application is in multicomponent reactions, where the efficiency of microwave heating can significantly enhance the synthesis of complex molecules in a single step. nih.gov For instance, the synthesis of thiazolyl-pyridazinediones has been achieved with good yields under microwave irradiation, demonstrating the utility of this method for creating diverse isothiazole-related scaffolds. nih.gov

The Hantzsch thiazole (B1198619) synthesis, a classic method for preparing thiazoles, has also been adapted for microwave-assisted conditions, resulting in improved yields and reduced reaction times for the synthesis of complex thiazole derivatives. nih.gov While this method directly produces thiazoles, the principles can be extended to the synthesis of isothiazole isomers by selecting appropriate starting materials. The use of microwave irradiation in conjunction with solid supports or in solvent-free conditions further enhances the green credentials of these synthetic routes. rjpbcs.com

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reaction Time (min) | Reference |

| Substituted acetophenone, thiourea, iodine | NaHSO4-SiO2, Microwave (300W) | 2-amino-4-arylthiazole | High | 10-15 | rjpbcs.com |

| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-phenylthiourea | Methanol, Microwave (90°C) | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | 95 | 30 | nih.gov |

| Maleic anhydride, thiosemicarbazide, hydrazonoyl halides | Chitosan, Microwave (500W, 150°C) | 1-thiazolyl-pyridazinedione derivatives | High | 4-8 | nih.gov |

| Aldehydes, dithiooxamide | Microwave | Symmetrical thiazolo[5,4-d]thiazoles | Good | - | rsc.org |

Catalytic Approaches in Isothiazole Functionalization

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic rings, including isothiazoles. rsc.orgdntb.gov.ua These methods allow for the introduction of a wide range of substituents onto the isothiazole core, enabling the synthesis of diverse analogues of Isothiazol-4-ylmethanamine.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly valuable for forming carbon-carbon bonds. semanticscholar.orgnih.govdaneshyari.comrsc.org For example, 4-haloisothiazoles can be coupled with various aryl or vinyl boronic acids to introduce substituents at the 4-position of the isothiazole ring. researchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. semanticscholar.org Modern advancements have led to the development of highly efficient "ligandless" palladium acetate-catalyzed Suzuki cross-coupling reactions in water, offering a greener alternative to traditional methods that use organic solvents. nih.gov

Beyond C-C bond formation, catalytic methods are also employed for C-N and C-S bond formation, further expanding the possibilities for derivatization. The Buchwald-Hartwig amination, for instance, can be used to introduce amino groups, which are precursors to the methanamine moiety in the target compound.

| Isothiazole Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 4-Substituted-7-bromo-1H-indazoles | (Het)arylboronic acids | Pd(dppf)Cl2, K2CO3 | 7-Aryl-4-substituted-1H-indazoles | Moderate to Good | semanticscholar.org |

| Aryl Bromides | Aryl- and vinylboronic acids | "Ligandless" Pd(OAc)2, TBAB, Na2CO3 in water | Biaryls and aryl-vinyl compounds | High | nih.gov |

| Aryl Sulfamates | Arylboronic acids | NHC-Pd(II)-Mp complexes | Biaryls | Good to High | rsc.org |

| Benzyl Halides | Arylboronic acids | PdCl2(PPh3)2, DMF/H2O, Microwave | Diaryl methanes | Good to High | researchgate.net |

Flow Chemistry and Automated Synthesis Innovations

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering enhanced safety, reproducibility, and scalability. durham.ac.uk The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. nih.govacs.org This technology is particularly well-suited for the synthesis of heterocyclic compounds, including isothiazole analogues.

Automated flow synthesis platforms enable the rapid generation of compound libraries by integrating reaction, workup, and purification steps into a continuous process. acs.orgcam.ac.uk For example, a fully automated, sequential flow-through synthesis of a 44-member array of thioethers has been demonstrated, achieving high yields and purities without the need for manual intervention or chromatographic purification. acs.org Such systems can be adapted for the synthesis and derivatization of Isothiazol-4-ylmethanamine analogues, significantly accelerating the drug discovery process.

The benefits of flow chemistry include the ability to safely handle hazardous reagents and intermediates, perform reactions under high-pressure and high-temperature conditions, and seamlessly integrate multiple synthetic steps. durham.ac.uk These features make it an attractive approach for the multi-step synthesis of complex molecules like the target compound and its derivatives.

| Synthesis Type | Reactor System | Key Features | Throughput/Scale | Reference |

| Automated Thioether Array Synthesis | Custom robotic synthesizer with reactor column | Automated loading, regeneration, and product collection | 44-member array, >75% yield, >95% purity | acs.org |

| Sequential Heterocycle/Multicomponent Reaction | Automated continuous flow microreactor assembly | Three continuous chemical steps without intermediate isolation | High yields (39-46%) in <15 min | nih.gov |

| Imidazo[1,2-a] Heterocycle Synthesis | Two microreactor continuous flow system | Facile scale-up for drug discovery | - | acs.org |

| General Heterocycle Synthesis | Heated flow coils | Automated preparation of building blocks and subsequent transformations | Up to 250 g scale for aminopyrazoles | durham.ac.uk |

Stereoselective Synthesis of Chiral Analogues

The synthesis of enantiomerically pure chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological activities. researchgate.net Therefore, the development of stereoselective methods for the synthesis of chiral analogues of Isothiazol-4-ylmethanamine is a critical area of research.

Enantioselective and Diastereoselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from an achiral starting material. This is often achieved using chiral catalysts or reagents that can control the stereochemical outcome of a reaction. A notable example in the context of isothiazole synthesis is the use of copper(I) catalysis in a cascade reaction to form enantioenriched isothiazoles with excellent enantioselectivity. sci-hub.se This approach sets a precedent for the direct catalytic asymmetric formation of the isothiazole ring. sci-hub.se

Diastereoselective synthesis involves the formation of one diastereomer in preference to others. This can be achieved by controlling the approach of a reagent to a chiral substrate or by using a chiral auxiliary. While specific examples for Isothiazol-4-ylmethanamine are not detailed in the provided search results, general principles of diastereoselective reactions, such as substrate-controlled additions to chiral precursors, can be applied.

| Reaction Type | Catalyst/Reagent | Substrate | Product | Enantiomeric/Diastereomeric Excess | Yield (%) | Reference |

| Asymmetric Conjugate Addition/Cyclization | Cu(I) catalyst | α,β-unsaturated thioamides and allyl cyanide | Enantioenriched bicyclic isothiazoles | Excellent enantioselectivity | Moderate to Good | sci-hub.se |

| Asymmetric [3+2] Cycloaddition | Ag/(S,Sp)-iPr-FcPHOX | Imino lactones and ylidene-isoxazolones | 2,5-trans substituted pyrrolidines | - | - | researchgate.net |

| Asymmetric [4+2] Cycloaddition | N-heterocyclic carbene (NHC) | 4-arylidenylpyrazolones and α-diazoketones | Chiral pyrano[2,3-c]pyrazolone derivatives | - | Moderate to Good | researchgate.net |

| Michael-hemiacetal Cascade | Diphenylprolinol TMS ether | o-hydroxycinnamaldehydes and FBSM | Fluorinated chromanols | 92-96% ee | 50-75% | soton.ac.uk |

Resolution Techniques for this compound Precursors

Chiral resolution is a process used to separate a racemic mixture into its constituent enantiomers. wikipedia.org A common and effective method is the formation of diastereomeric salts by reacting the racemic amine precursor of Isothiazol-4-ylmethanamine with a chiral resolving agent, such as a chiral acid. jusst.orglibretexts.org

The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. aiche.orgrsc.org Once the diastereomers are separated, the chiral resolving agent is removed to yield the pure enantiomers of the amine precursor. Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org The efficiency of the resolution depends on the choice of the resolving agent and the crystallization conditions. aiche.orgrsc.org

| Racemic Precursor | Resolving Agent | Method | Key Outcome | Reference |

| Racemic Amine | (+)-Tartaric Acid | Diastereomeric salt crystallization | Separation of enantiomers based on differential solubility of salts | rsc.org |

| Racemic Carboxylic Acid | Chiral Amino Alcohols (e.g., trans-1-amino-2-indanol) | Diastereomeric salt formation and crystallization | Identification of optimal solvent system for solubility-based separation | unchainedlabs.com |

| Racemic Ibuprofen | N-methyl-D-glucamine | Diastereomeric salt crystallization with seeding | Kinetic resolution to obtain the desired enantiomer | aiche.org |

| C2-symmetric Aminobisphosphinic Acids | (-)-Quinine | Diastereomeric salt formation and fractional crystallization | High enantiomeric purity of both enantiomers | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Molecular Features Governing Biological Activity

The biological profile of isothiazole-based compounds is intricately linked to their three-dimensional structure and the nature of the chemical groups attached to the core ring.

The type and position of substituents on the isothiazole (B42339) ring and any associated aromatic systems can dramatically influence biological activity by altering the molecule's electronic properties, steric profile, and binding interactions with target macromolecules.

Research into a series of 2-substituted thiazole (B1198619) derivatives as ligands for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅) revealed that the substituent pattern on a distal aryl group strongly dictates binding affinity. The highest affinity was achieved with a combination of fluoro and nitrile substituents at the meta position relative to the point of attachment. Conversely, replacing these with a single meta-methoxy group significantly reduced affinity, highlighting the sensitivity of the receptor's binding pocket to specific electronic and steric features. nih.gov

Similarly, studies on 4-thiazolidinone (B1220212) inhibitors of acetylcholinesterase (AChE) from disease-transmitting mosquitoes showed that their selectivity is primarily dependent on the substitution pattern of an attached phenyl ring. nih.gov Halogen substituents, in particular, were found to have complex and non-intuitive effects on inhibitory activity. nih.gov The data below illustrates how varying substituents on an aryl ring connected to a thiazole core can modulate biological activity against mGlu₅.

| Compound ID | Aryl Substituent Pattern | mGlu₅ Affinity (Kᵢ, nM) |

|---|---|---|

| Ligand A | 3-Fluoro, 5-Cyano | 0.8 |

| Ligand B | 3-Cyano | 1.1 |

| Ligand C | 3-Cyanomethyl | 14 |

| Ligand D | 3-Methoxy | 31 |

Beyond direct substitution on the aromatic core, modifications to aliphatic or polymeric side chains play a critical role in molecular recognition, influencing properties like solubility, molecular stacking, and intermolecular interactions.

Side-chain engineering is an effective strategy to manipulate the performance of electron acceptors in organic solar cells. researchgate.net In one study involving non-fused thiazolothiazole-based acceptors, modifying the length of branched alkyl side chains on a thiophene (B33073) bridge had a profound effect. Shortening the alkyl chain from 2-butyloctyl to 2-ethylhexyl resulted in stronger molecular aggregation and π–π packing interactions. researchgate.net This demonstrates that even subtle changes in a side chain's length and bulk can significantly alter how molecules recognize and arrange themselves in a solid state.

Further research on conjugated polymers has shown that the nature of the side chain substituent on a π-bridge can regulate material crystallinity and miscibility. Polymers with thiophene sulfur side chains exhibited stronger intermolecular interactions and more ordered stacking compared to those with benzene (B151609) sulfur side chains, ultimately leading to better photovoltaic performance. researchgate.net These findings underscore the importance of side chains in governing the non-covalent forces essential for molecular recognition and the formation of functional supramolecular structures.

The isothiazole ring, being an aromatic heterocycle, imposes a degree of rigidity on the molecules that contain it. nih.gov This is often advantageous in drug design, as it reduces the entropic penalty upon binding to a target. nih.gov For example, the formation of a thiazole ring within a peptide backbone significantly reduces the molecule's flexibility compared to its non-cyclized precursor. This cyclization preserves a rigid six- or seven-bond motif in all low-energy conformers, effectively locking the molecule into a more defined shape that can be optimized for receptor binding. rsc.org

Computational studies on benzothiazole (B30560) derivatives, performed by systematically varying the dihedral angle between the benzothiazole and an attached phenyl ring, identified the most energetically stable conformers. Such analyses are crucial for understanding which spatial arrangement of molecular fragments is preferred and likely to be recognized by a biological target. For amino acids containing a thiazole ring, a semi-extended β2 conformation, stabilized by an intramolecular hydrogen bond, is often favored. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational methodologies that seek to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.gov

The development of a robust QSAR/QSPR model is a critical process for predicting the activity of novel compounds and guiding further synthesis. nih.gov This process involves several key steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each compound, selecting the most relevant descriptors, generating a mathematical model, and rigorously validating its predictive power. nih.govnih.gov

Common statistical techniques used to build these models include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.gov Validation is paramount to ensure the model is not overfitted and can accurately predict the activity of new, untested compounds. nih.gov This is achieved through both internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a dedicated test set of compounds not used in model training (predictive R²). researchgate.net A Williams plot is often used to assess the model's applicability domain, which defines the chemical space in which the model's predictions are reliable. researchgate.net

| Statistical Parameter | Description | Acceptable Value for a Robust Model |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²_pred (External Validation R²) | Measures the predictive ability on an external test set. | > 0.5 |

The foundation of any QSAR model is the selection of appropriate molecular descriptors—numerical values that characterize the chemical structure. ptfarm.pl These descriptors can be categorized as topological, electronic, geometric, and physicochemical. In the context of isothiazole and thiazole derivatives, various descriptors have been found to be critical for modeling biological activity.

For a series of isothiazole derivatives acting as Hepatitis C virus (HCV) inhibitors, a QSAR study successfully developed predictive models using a combination of descriptors. nih.gov In another study on 2-aminothiazole (B372263) derivatives with anticancer activity, key descriptors included autocorrelation descriptors (which describe the distribution of properties on the molecular topology) and the total molecular surface area. tandfonline.com

Statistical methods like Principal Component Analysis (PCA) are often used initially to reduce the dimensionality of the descriptor dataset and identify the most important variables. ptfarm.pl For thiazole derivatives with H1-antihistamine activity, PCA and Discriminant Function Analysis (DFA) identified parameters such as polarizability (α), binding energy (E_b), and the energy of the Highest Occupied Molecular Orbital (E_HOMO) as crucial for distinguishing between highly active and less active compounds. ptfarm.pl Subsequent MLR analysis can then be used to build a predictive equation. For instance, a model for PIN1 inhibitors based on thiazole derivatives successfully used descriptors like molar refractivity (MR), lipophilicity (LogP), and the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO).

Analog Series-Based Scaffold Analysis for Isothiazole Derivatives

One illustrative example involves a series of novel thiazole-2-acetamide derivatives designed as tubulin polymerization inhibitors. nih.gov In this research, two distinct scaffolds were created. Scaffold A featured a phenyl group at the fourth position of the thiazole moiety, while Scaffold B lacked this substitution. nih.gov By comparing the anti-tubulin efficacy across these series, researchers could elucidate the importance of this specific structural feature. The lead compound, 10a (from Scaffold A), demonstrated an IC50 value of 2.69 µM, making it approximately three times more potent than the reference compound, combretastatin (B1194345) A-4 (CA-4). nih.gov In contrast, the analogous compound from Scaffold B (13a), which lacked the phenyl group at the fourth position, was six times less active, with an IC50 of 15.82 µM. nih.gov This direct comparison highlights the significant positive contribution of the phenyl substituent at that position to the compound's inhibitory activity. Further exploration within the series revealed that compounds 10o and 13d also exhibited potent activity, with IC50 values of 3.62 µM and 3.68 µM, respectively. nih.gov

| Compound | Scaffold Type | Key Structural Feature | IC50 (µM) |

|---|---|---|---|

| 10a | A | Phenyl at C4-position | 2.69 |

| 13a | B | No Phenyl at C4-position | 15.82 |

| 10o | A | Phenyl at C4-position | 3.62 |

| 13d | B | No Phenyl at C4-position | 3.68 |

| CA-4 (Reference) | N/A | Reference Compound | 8.33 |

A similar scaffold-based approach was employed in the development of thiazole carboxamide derivatives as cyclooxygenase (COX) inhibitors. acs.org Researchers designed a series of compounds and evaluated their inhibitory potency against both COX-1 and COX-2 isoforms. The results demonstrated that specific structural modifications could enhance potency and modulate selectivity. For instance, compound 2b was identified as the most effective against the COX-1 enzyme, with an IC50 of 0.239 μM, while also showing potent activity against COX-2 (IC50 of 0.191 μM). acs.org Another compound, 2a, exhibited the highest selectivity ratio for COX-2 over COX-1, which was attributed to the introduction of a methyl group at a specific position on the thiazole scaffold, influencing the compound's geometrical conformation. acs.org

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| 2a | 2.651 | 0.958 | 2.766 |

| 2b | 0.239 | 0.191 | 1.251 |

| 2j | 1.443 | 0.957 | 1.507 |

| Celecoxib (Reference) | 0.048 | 0.002 | 23.8 |

These studies underscore the utility of analog series-based analysis in methodically dissecting the SAR of isothiazole and related thiazole derivatives, allowing for the rational design of more potent and selective molecules.

In medicinal chemistry, a "scaffold" is defined as a core structural framework of a molecule, which serves as a foundation for derivatization to create a library of analogs. researchgate.net A "privileged scaffold" is a more specific concept, referring to a molecular structure that is capable of binding to multiple, often unrelated, biological targets, thereby appearing frequently in bioactive compounds. researchgate.netump.edu.pl

The isothiazole ring, an aromatic five-membered heterocycle containing adjacent nitrogen and sulfur atoms, fits the definition of a chemical scaffold. Its isomer, 1,3-thiazole, possesses distinct physicochemical properties that provide a useful comparison. The thiazole ring system has a pKa of 2.5 and exhibits unique electronic features due to the presence of the sulfur atom, which has low-lying C–S σ* orbitals that can influence drug–target interactions. nih.govijrpr.com These characteristics, including defined bond angles and lengths, provide a stable, three-dimensional framework upon which various substituents can be placed to modulate biological activity and physicochemical properties. nih.gov

When compared against the criteria for a privileged scaffold, the isothiazole core and its derivatives demonstrate significant qualifications. The frequent appearance of the isothiazole and related thiazole nucleus in a wide array of pharmacologically active agents suggests its ability to present functional groups in favorable orientations for interacting with diverse biological targets. researchgate.netresearchgate.netmedwinpublishers.com For example, the fused-isothiazole moiety is a key component of the approved antipsychotic drugs ziprasidone (B1663615) and perospirone (B130592), demonstrating its utility in targeting central nervous system receptors. researchgate.netmedwinpublishers.com The structural rigidity and defined geometry of the isothiazole ring allow it to act as a versatile template, supporting substituents that can engage in various non-covalent interactions—such as hydrogen bonding, hydrophobic interactions, and π-stacking—with different protein binding sites. This versatility is a hallmark of a privileged structure. researchgate.net

A privileged motif is a specific arrangement of a scaffold and its key substituents that is repeatedly found in molecules with high affinity for a particular class of biological targets or even across different target families. The isothiazole ring is a component of several such recognized motifs. researchgate.netmedwinpublishers.com The identification of these motifs is crucial for drug design, as they serve as validated starting points for developing new therapeutic agents.

Several isothiazole-based motifs have demonstrated significant biological importance:

Fused Benzisothiazoles: This motif, where an isothiazole ring is fused to a benzene ring, is present in several successful drugs. The antipsychotics ziprasidone and perospirone contain this fused heterocyclic system, indicating its privileged status for targeting neurological pathways. researchgate.netmedwinpublishers.com More recently, benzo[d]isothiazole derivatives have been identified as novel small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a critical target in cancer immunotherapy. nih.gov

Substituted Isothiazolyl-pyrimidines: The combination of an isothiazole ring with a pyrimidine (B1678525) core has yielded potent fungicides. A series of 6-isothiazol-5-ylpyrimidin-4-amine derivatives were designed that showed high inhibitory activity against the fungal pathogen Rhizoctonia solani. nih.gov This motif is specifically tailored to inhibit the fungal enzyme complex I NADH oxidoreductase. nih.gov

4-Amino-isothiazole-dicarboxylic Acids: Complex derivatives built upon this motif have been explored for various pharmacological properties. ontosight.aiontosight.ai The arrangement of amino and dicarboxylic acid groups on the isothiazole core creates a versatile platform for adding diverse substituents, leading to molecules with potential antimicrobial, anti-inflammatory, or anticancer activities. ontosight.aiontosight.ai

| Isothiazole-Based Motif | Associated Biological Target/Application | Example Compound Class |

|---|---|---|

| Fused Benzisothiazole | Antipsychotic (CNS receptors) | Ziprasidone, Perospirone |

| Benzo[d]isothiazole | Cancer Immunotherapy (PD-1/PD-L1 Interaction) | D7 (Experimental Inhibitor) |

| 6-Isothiazol-5-ylpyrimidin-4-amine | Fungicidal (Complex I NADH Oxidoreductase) | T-series Experimental Fungicides |

| 4-Amino-isothiazole-dicarboxylic Acid | General Drug Discovery (Antimicrobial, Anticancer) | CHEMBL1380828 |

The recurrence of these motifs across different therapeutic areas confirms the status of the isothiazole ring as a privileged scaffold in drug discovery.

Medicinal Chemistry Strategies and Drug Discovery Applications of Isothiazole Scaffolds

Isothiazole (B42339) as a Core Scaffold in Drug Design and Development

The isothiazole ring is a versatile core structure found in several approved therapeutic agents. researchgate.net Its utility in drug design stems from its metabolic stability and its capacity to act as a bioisosteric replacement for other aromatic rings, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. Medicinal chemists leverage the isothiazole scaffold to develop novel therapeutic agents across a wide range of diseases. researchgate.net

Scaffold exploration is a fundamental process in drug discovery aimed at mapping the chemical space around a core structure to identify novel bioactive compounds. researchgate.net For the isothiazole scaffold, this involves the systematic synthesis of a diverse library of derivatives to probe interactions with various biological targets. The goal is to understand how different substitution patterns on the isothiazole ring affect biological activity, thereby mapping the structure-activity relationships (SAR). nih.gov

The vastness of chemical space necessitates computational and theoretical methods to guide the exploration. researchgate.net By generating and analyzing virtual libraries of isothiazole derivatives, researchers can prioritize compounds for synthesis with a higher probability of desired biological activity. Building blocks like Isothiazol-4-ylmethanamine dihydrochloride (B599025) are crucial in this phase. The primary amine of this compound provides a versatile chemical handle for introducing a wide array of substituents, enabling a thorough exploration of the chemical space around the isothiazole-4-ylmethanamine core.

Following the identification of a "hit" compound from initial screening, lead generation and optimization campaigns are undertaken to improve its potency, selectivity, and drug-like properties. nih.govnih.gov This is an iterative process of chemical modification and biological testing. For isothiazole-based compounds, this often involves modifying substituents at various positions of the ring to enhance target binding and improve absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

For instance, a lead optimization campaign starting with a hypothetical isothiazole-containing hit might explore modifications to enhance its inhibitory activity against a target enzyme. Structure-activity relationship (SAR) studies are central to this process, guiding chemists in making rational design choices. nih.gov

| Compound | Scaffold | R1 Group | R2 Group | Kinase Inhibition IC₅₀ (nM) |

|---|---|---|---|---|

| Lead 1 | Isothiazole | -H | -Phenyl | 1200 |

| Analogue 1a | Isothiazole | -CH₃ | -Phenyl | 950 |

| Analogue 1b | Isothiazole | -H | 4-Fluorophenyl | 550 |

| Analogue 1c | Isothiazole | -H | 4-Methoxyphenyl | 150 |

| Optimized Lead 2 | Isothiazole | -CH₃ | 4-Methoxyphenyl | 45 |

Scaffold Hopping Methodologies for Isothiazole Derivatives

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of a known parent compound. nih.govbhsai.org This technique is particularly valuable for overcoming issues with existing chemotypes, such as poor pharmacokinetic properties or intellectual property limitations. nih.gov The isothiazole ring is an attractive candidate for scaffold hopping due to its distinct electronic and steric properties compared to more common aromatic systems like phenyl or pyridine (B92270) rings. researchgate.net

Pharmacophore-based scaffold hopping relies on identifying the essential three-dimensional arrangement of chemical features (the pharmacophore) required for biological activity. researchgate.net Once a pharmacophore model is established from known active ligands, computational searches are performed to find novel scaffolds that can present the same features in the correct spatial orientation. nih.gov

An isothiazole scaffold could be identified as a potential replacement for another heterocyclic system if it can position key functional groups—such as hydrogen bond donors/acceptors, hydrophobic groups, or charged centers—in a manner that mimics the original ligand's interaction with its target. This approach allows for the discovery of entirely new chemical classes of compounds with the same mechanism of action. nih.gov

Successful applications of this technique are less common in the literature, but it holds promise for identifying truly novel scaffolds. nih.gov An isothiazole-containing fragment could be proposed as a scaffold hop if its shape and volume are comparable to a corresponding fragment in a template molecule, allowing it to occupy the same binding pocket effectively.

Modern drug design heavily relies on computational methods to predict and evaluate potential scaffold replacements. mdpi.comresearchgate.net Techniques like molecular docking and molecular dynamics (MD) simulations are used to assess how a novel scaffold, such as an isothiazole, would fit and interact within the binding site of a biological target. nih.gov

For example, in the development of inhibitors for the PD-1/PD-L1 interaction, a "ring fusion" strategy led to the discovery of potent benzo[d]isothiazole derivatives. nih.gov Molecular docking and MD simulations were crucial in this process to understand the binding mode of these new compounds and to rationalize their high inhibitory activity. nih.gov These computational tools allow researchers to virtually screen and prioritize isothiazole-based scaffold hops before committing to synthetic efforts, thereby accelerating the drug discovery process.

Rational Design of Isothiazole-Based Ligands for Specific Targets

The process of rational drug design for isothiazole-based compounds involves a deep understanding of the target's three-dimensional structure and the specific molecular interactions that govern ligand binding. This knowledge-driven approach allows for the creation of molecules with enhanced potency, selectivity, and pharmacokinetic profiles. The isothiazole nucleus serves as a valuable pharmacophore that can be strategically modified to achieve desired biological activities, ranging from anticancer and antimicrobial to anti-inflammatory effects. medwinpublishers.comnih.gov

The isothiazole scaffold has been successfully employed in the design of inhibitors for a variety of biological targets, including enzymes and receptors that are implicated in numerous diseases. The versatility of the isothiazole ring allows for the introduction of various substituents at different positions, enabling fine-tuning of the molecule's properties to achieve target-specific inhibition.

A notable area of research is the development of isothiazole-based kinase inhibitors. rsc.org For instance, derivatives of the isothiazole scaffold have been investigated as inhibitors of Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer. rsc.org The rational design of these inhibitors involves creating molecules that can fit into the ATP-binding pocket of the kinase, thereby blocking its activity and arresting cancer cell proliferation.

Another significant application of isothiazole derivatives is in the development of anticancer agents that target other cellular pathways. For example, some isothiazole-containing compounds have been designed to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are considered important targets in cancer therapy. rsc.org Furthermore, isothiazole derivatives have shown potential as tyrosine kinase c-Met inhibitors, which is implicated in tumor growth and metastasis. rsc.org

The following table provides examples of isothiazole derivatives and their target-specific inhibitory activities.

| Compound Class | Target | Therapeutic Area |

| Isothiazole Derivatives | Aurora Kinase | Cancer |

| Isothiazole Derivatives | Histone Deacetylase (HDAC) | Cancer |

| Isothiazole Derivatives | c-Met Kinase | Cancer |

| Benzo[d]isothiazole Derivatives | PD-1/PD-L1 Interaction | Cancer Immunotherapy |

This table presents a selection of isothiazole-based compounds and their demonstrated inhibitory effects on specific biological targets, highlighting the broad applicability of this scaffold in medicinal chemistry.

The interaction between an isothiazole-based ligand and its biological target is governed by a complex interplay of non-covalent forces. These interactions are crucial for the ligand's binding affinity and selectivity. The isothiazole ring itself can participate in various types of interactions, including hydrogen bonding, van der Waals forces, and π-π stacking.

A prime example of the application of molecular recognition principles can be found in the design of thiazole-containing "lexitropsins," which are synthetic DNA-binding agents. In these molecules, the thiazole (B1198619) nitrogen can form a hydrogen bond with the G-2-NH2 group in the minor groove of DNA, allowing for the recognition of GC base pairs. nih.gov This demonstrates how the specific placement of heteroatoms within the isothiazole scaffold can be exploited for precise molecular recognition.

The ability to predict and engineer these interactions is at the heart of rational drug design. Computational methods, such as molecular docking and molecular dynamics simulations, are often employed to model the binding of isothiazole-based ligands to their targets, providing valuable insights that guide the synthesis of more effective and selective inhibitors.

Preclinical Pharmacological Data for Isothiazol-4-ylmethanamine dihydrochloride Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases and literature, no specific preclinical pharmacological data was found for the chemical compound this compound. The stringent requirements for detailed, scientifically accurate information on this specific molecule, as outlined in the provided structure, cannot be met based on the current body of accessible research.

The executed search for in vitro pharmacological profiling, including target engagement, enzyme inhibition, cellular pathway analysis, and ADME (Absorption, Distribution, Metabolism, and Excretion) assessments for this compound, did not yield any specific results. While the search did identify research on the broader class of isothiazole and thiazole derivatives, the user's explicit instruction to focus solely on this compound prevents the inclusion of data from related but distinct compounds.

General information on methodologies such as High-Throughput Screening (HTS) of chemical libraries, the application of advanced in vitro models like 3D culture systems, and the use of induced pluripotent stem cells (iPSCs) in drug discovery is available. However, none of the retrieved sources applied these techniques to the specific compound .

Consequently, it is not possible to generate a thorough and scientifically accurate article that adheres to the requested detailed outline, including data tables and specific research findings for each subsection, for this compound. The creation of such an article would require access to proprietary research data not available in the public domain or would necessitate the fabrication of information, which is not permissible.

Below is a list of compounds referenced in the general search for methodologies and related isothiazole/thiazole derivatives.

Preclinical Pharmacological Characterization in in Vitro and in Vivo Research Models

Preclinical Animal Model Investigations for Mechanistic Insights

While in vitro assays provide valuable initial data, in vivo studies in animal models are necessary to understand how a compound behaves in a complex biological system and to gain insights into its mechanism of action.

Pharmacodynamics (PD) describes the effect of a drug on the body. To evaluate the therapeutic potential of Isothiazol-4-ylmethanamine dihydrochloride (B599025), it would be tested in animal models that are representative of a specific human disease. The choice of model depends on the compound's hypothesized therapeutic target. For instance, if the compound is designed as a novel anti-inflammatory agent, its efficacy might be tested in a rodent model of collagen-induced arthritis or a lipopolysaccharide-induced inflammation model. Key endpoints in such studies would include the measurement of disease-specific biomarkers, clinical scores, or histological analysis of affected tissues to demonstrate a dose-dependent therapeutic effect.

Table 5: Hypothetical Pharmacodynamic Effect of Isothiazol-4-ylmethanamine dihydrochloride in a Rodent Inflammation Model

| Treatment Group | Dose (mg/kg) | Reduction in Paw Edema (%) | Reduction in Serum TNF-α (%) |

| Vehicle Control | 0 | 0 | 0 |

| Compound | 1 | 15 | 22 |

| Compound | 10 | 45 | 58 |

| Compound | 30 | 68 | 75 |

Note: The data presented in this table is for illustrative purposes only and represents a hypothetical outcome of a pharmacodynamic study.

To confirm that the observed pharmacodynamic effects are a result of the drug interacting with its intended molecular target, further mechanistic studies are conducted in vivo. These investigations aim to bridge the gap between drug exposure and therapeutic response. This can involve collecting tissue samples from animals treated with this compound to measure target engagement, for example, by assessing the occupancy of a specific receptor or the inhibition of a target enzyme. Furthermore, downstream signaling pathways affected by the drug-target interaction would be analyzed using techniques such as Western blotting, qPCR, or immunohistochemistry to confirm that the molecular changes are consistent with the proposed mechanism of action.

Table 6: Hypothetical In Vivo Target Engagement of this compound in Brain Tissue

| Treatment Group | Dose (mg/kg) | Target Receptor Occupancy (%) | Change in Downstream p-ERK Levels (%) |

| Vehicle Control | 0 | 0 | 0 |

| Compound | 1 | 25 | -18 |

| Compound | 10 | 65 | -55 |

| Compound | 30 | 85 | -78 |

Note: The data presented in this table is for illustrative purposes only and represents a hypothetical outcome of an in vivo mechanistic study.

Computational Chemistry and Advanced in Silico Modeling

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of a molecule's behavior at the electronic level. These methods are instrumental in elucidating the intrinsic properties of Isothiazol-4-ylmethanamine dihydrochloride (B599025), which are governed by its electronic structure.

Electronic Structure Theory and Property Prediction

Electronic structure theory is employed to investigate the fundamental properties of Isothiazol-4-ylmethanamine dihydrochloride. By solving approximations of the Schrödinger equation, methods like Hartree-Fock (HF) and post-Hartree-Fock theories can determine the molecule's geometry, electronic energy, and molecular orbitals. These calculations are crucial for predicting various physicochemical properties. mdpi.com

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating capability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. tandfonline.comresearchgate.net A smaller energy gap suggests higher reactivity. nih.gov

Additional properties such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be derived from HOMO and LUMO energies, providing a comprehensive electronic profile of the compound. researchgate.netatlantis-press.com These quantum chemical descriptors are vital for understanding the molecule's potential role in chemical reactions and biological interactions. researchgate.net

Table 1: Predicted Electronic Properties of Isothiazole (B42339) Derivatives

This table presents hypothetical electronic properties for an isothiazole core structure, calculated using quantum chemical methods. The values are representative of this class of compounds.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a favorable balance between computational cost and accuracy for studying molecules of pharmaceutical interest. acs.org DFT calculations are used to optimize the molecular geometry of this compound, determining the most stable three-dimensional arrangement of its atoms. tandfonline.com This optimized structure serves as the basis for further computational analyses. researchgate.net

DFT is also applied to compute the electronic properties mentioned previously (HOMO-LUMO energies, etc.) and to generate molecular electrostatic potential (MEP) maps. tandfonline.com An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions with biological targets. tandfonline.com Furthermore, DFT can be used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) spectra to confirm the compound's structure. tandfonline.com Studies on related thiazole (B1198619) and isothiazole derivatives have demonstrated the utility of DFT in elucidating their geometric and electronic structures. researchgate.netnih.gov

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques extend the analysis from a single molecule to its interaction with complex biological systems, such as proteins. These methods are essential for predicting the binding behavior and therapeutic potential of this compound.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govwjarr.com For this compound, docking simulations would be performed against a relevant protein target to identify its most likely binding mode within the active site. bio-conferences.org The process involves generating a multitude of possible conformations and orientations (poses) of the ligand within the protein's binding pocket and scoring them based on a function that estimates the binding affinity. researchgate.netbiointerfaceresearch.com

The results of molecular docking provide insights into the specific interactions that stabilize the ligand-protein complex. nih.gov These interactions typically include:

Hydrogen bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and protein.

π-π stacking: Involves interactions between aromatic rings, such as the isothiazole ring and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan). nih.gov

Electrostatic interactions: Arise from the attraction or repulsion of charged groups.

Analysis of these interactions helps to rationalize the binding affinity and selectivity of the compound. researchgate.net Docking studies on similar thiazole-containing compounds have successfully identified key amino acid residues involved in binding to various protein targets. nih.govnih.gov

Table 2: Hypothetical Docking Results and Key Interactions for this compound

This table illustrates representative molecular docking results, detailing predicted binding affinities and the nature of interactions with hypothetical protein targets.

Molecular Dynamics Simulations for Conformational Analysis and Binding

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. plos.org MD simulations solve Newton's equations of motion for all atoms in the system, including the protein, ligand, and surrounding solvent molecules, allowing for the observation of conformational changes and the stability of interactions. nih.gov

For this compound, an MD simulation would typically be run for tens to hundreds of nanoseconds. The resulting trajectory is analyzed to assess:

Stability of the complex: The root-mean-square deviation (RMSD) of the protein backbone and ligand atoms is monitored to ensure the system has reached equilibrium and the ligand remains stably bound. nih.gov

Flexibility of the system: The root-mean-square fluctuation (RMSF) of individual amino acid residues is calculated to identify flexible regions of the protein that may be important for ligand binding.

Persistence of interactions: The hydrogen bonds and other key interactions identified in docking are tracked throughout the simulation to determine their stability over time. nih.gov

MD simulations provide a more realistic representation of the binding event by accounting for protein flexibility and the explicit presence of solvent, thus validating and refining the initial docking predictions. researchgate.net

Free Binding Energy Calculations

To obtain a more quantitative estimate of binding affinity, free binding energy calculations are performed, often using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods. researchgate.netnih.gov These "end-point" methods calculate the free energy of binding by combining molecular mechanics energies with continuum solvation models. nih.gov

The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the unbound protein and ligand. ambermd.org This energy is typically decomposed into several components:

ΔE_vdw: Van der Waals energy.

ΔE_elec: Electrostatic energy.

ΔG_pol: Polar solvation energy.

ΔG_nonpol: Nonpolar solvation energy.

This decomposition helps to identify the primary driving forces for binding. rsc.org While computationally more demanding than docking, MM/PBSA and MM/GBSA generally provide more accurate rankings of binding affinities for a series of compounds. nih.gov

Table 3: Representative MM/PBSA Binding Free Energy Decomposition (kcal/mol)

This table provides a hypothetical breakdown of the components contributing to the binding free energy for a ligand-protein complex, as calculated by the MM/PBSA method.

Cheminformatics and Data-Driven Approaches

Cheminformatics serves as a foundational pillar in modern drug discovery, enabling the analysis and manipulation of vast chemical and biological datasets. For isothiazole derivatives, these approaches are instrumental in understanding their structure-activity relationships (SAR). monash.edu The isothiazole ring is a significant pharmacophore, and its derivatives have been explored for various therapeutic targets. medwinpublishers.comresearchgate.net Computational studies on isoxazole (B147169) and isothiazole derivatives have utilized methods like PM3 and density functional theory to investigate their geometric and electronic structures, providing insights into their reactivity. researchgate.net

By leveraging cheminformatics tools, researchers can systematically analyze libraries of isothiazole-containing compounds to identify key structural features that govern their biological effects. This data-driven approach allows for the rational design of new derivatives with improved potency and selectivity.

Virtual Screening and Chemical Space Exploration

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. jddtonline.info In the context of this compound, this compound can serve as a core scaffold for exploring chemical space to discover novel bioactive molecules.

A hypothetical virtual screening campaign could be initiated using the isothiazole-4-ylmethanamine core. By computationally adding a diverse range of substituents, a virtual library of derivatives can be generated. These derivatives would then be docked into the binding site of a specific biological target. The docking scores, which estimate the binding affinity, would be used to prioritize compounds for synthesis and biological testing. nih.gov For instance, studies on thiazole derivatives have successfully employed virtual screening to identify inhibitors of enzymes like dTDP-rhamnose and FabH. jddtonline.infowjarr.com

To illustrate this, a hypothetical virtual screening of derivatives of Isothiazol-4-ylmethanamine against a protein kinase target is presented below. The docking score indicates the predicted binding affinity, with more negative values suggesting stronger binding.

| Compound ID | Modification on Methanamine | Docking Score (kcal/mol) | Predicted Interaction |

|---|---|---|---|

| IZM-001 | Unsubstituted (Parent) | -6.5 | Hydrogen bond with backbone |

| IZM-002 | N-acetyl | -7.2 | Hydrogen bond, hydrophobic interactions |

| IZM-003 | N-benzoyl | -8.1 | Pi-pi stacking, hydrogen bond |

| IZM-004 | N-(4-chlorobenzyl) | -8.5 | Halogen bond, hydrophobic interactions |

| IZM-005 | N-(pyridin-2-yl) | -7.8 | Hydrogen bond, cation-pi interaction |

Machine Learning and Artificial Intelligence in Drug Discovery

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the development of predictive models from complex datasets. nih.govmdpi.com These technologies can be applied to predict the biological activity, physicochemical properties, and pharmacokinetic profiles of molecules. youtube.com

For this compound, an ML model could be developed to predict its potential biological activities. This would involve curating a dataset of known isothiazole derivatives with their corresponding experimental activities. nih.gov Molecular descriptors, which are numerical representations of a molecule's properties, would be calculated for each compound. An ML algorithm, such as a random forest or support vector machine, could then be trained on this dataset to learn the relationship between the molecular descriptors and biological activity. researchgate.net The trained model could then be used to predict the activity of this compound and its virtual derivatives.

The following table provides an example of molecular descriptors that could be used as features in a machine learning model to predict the bioactivity of isothiazole derivatives.

| Descriptor | Description | Hypothetical Value for Isothiazol-4-ylmethanamine |

|---|---|---|

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | 185.09 |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | 0.85 |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule, related to cell permeability. | 65.2 Ų |

| Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms. | 2 |

| Number of Hydrogen Bond Acceptors | The number of electronegative atoms with lone pairs. | 2 |

| Number of Rotatable Bonds | The number of bonds that allow free rotation, influencing conformational flexibility. | 2 |

In Silico Prediction of ADME Parameters

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the druglikeness of a compound. mdpi.com In silico models provide a rapid and cost-effective means of estimating these parameters. nih.gov For this compound, various computational tools can be employed to predict its ADME profile. nih.gov

These predictions are based on the molecule's structure and physicochemical properties. For instance, Lipinski's rule of five is a commonly used guideline to evaluate druglikeness and predict oral bioavailability. mdpi.com Studies on thiazole and benzothiazole (B30560) derivatives have shown that in silico ADME predictions can effectively guide the selection of candidates with favorable pharmacokinetic properties. acs.orgresearchgate.net

A hypothetical in silico ADME prediction for this compound is presented in the table below.

| ADME Parameter | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate | May have moderate ability to cross the intestinal epithelium. |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross into the central nervous system. |

| CYP450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this pathway. |

| Human Oral Bioavailability | Good | Meets criteria for a potentially orally active drug. |

Analytical Methodologies for Isothiazol 4 Ylmethanamine Dihydrochloride Research

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental to the analysis of Isothiazol-4-ylmethanamine dihydrochloride (B599025), allowing for its separation from impurities and formulation components. The choice of technique is often dictated by the sample matrix and the specific analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like isothiazole (B42339) derivatives. For aminothiazoles, which are structurally related to Isothiazol-4-ylmethanamine, HPLC methods are well-established for quantification and purity assessment. d-nb.infonih.gov A typical HPLC setup involves a reverse-phase column, which separates compounds based on their hydrophobicity.

An isocratic elution on a reverse-phase column, such as a Phenomenex® Luna C18, is often employed for the separation of novel aminothiazole compounds. nih.gov The mobile phase composition is critical for achieving optimal separation. A common mobile phase for related compounds consists of a mixture of an aqueous buffer (e.g., 0.1% v/v orthophosphoric acid in water) and an organic modifier like acetonitrile. nih.gov Detection is commonly achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance, for instance, at 272 nm for some aminothiazoles. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Aminothiazole Analogs

| Parameter | Condition |

|---|---|

| Column | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | 55% 0.1% v/v Orthophosphoric acid in water / 45% Acetonitrile nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 272 nm nih.gov |

| Injection Volume | 10 µL |

| Temperature | Ambient |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While many isothiazolinones can be analyzed by GC-MS, derivatization may be necessary for compounds with low volatility or those containing polar functional groups to improve their chromatographic behavior. For some isothiazolinones, this involves converting them into more volatile derivatives before injection into the GC system.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly well-suited for the analysis of isothiazole derivatives in complex matrices. LC-MS/MS, a tandem mass spectrometry approach, offers enhanced specificity and is often used for bioanalytical applications and trace-level quantification. nih.gov

For the analysis of novel aminothiazoles, protein precipitation is a common sample preparation technique when dealing with plasma samples. nih.gov The chromatographic separation is typically achieved on a reverse-phase column, such as a Waters Xterra RP® C18. nih.gov The mobile phase often consists of a mixture of methanol, acetonitrile, and an aqueous buffer like ammonium (B1175870) formate, with a gradient elution to optimize separation. nih.gov Detection is performed using an electrospray ionization (ESI) source in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govresearchgate.net

Table 2: Representative LC-MS/MS Conditions for Aminothiazole Analog Analysis

| Parameter | Condition |

|---|---|

| Column | Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 µm) nih.gov |

| Mobile Phase A | 5 mM Ammonium Formate nih.gov |

| Mobile Phase B | 95:5% v/v Methanol:Acetonitrile with 0.1% v/v Formic Acid nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. While specific applications for Isothiazol-4-ylmethanamine dihydrochloride are not widely documented, CE has been successfully applied to the analysis of other small amine-containing compounds and hydrochloride salts.

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of a compound. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide information about the different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the protons on the isothiazole ring and the methylene (B1212753) (-CH₂-) and amine (-NH₃⁺) protons of the methanamine side chain. The protons on the isothiazole ring would appear in the aromatic region of the spectrum. The methylene protons would likely appear as a singlet or a multiplet depending on the solvent and coupling to the amine protons. The amine protons, being part of a dihydrochloride salt, would be expected to be broad and their chemical shift could be solvent-dependent.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the number and types of carbon atoms present.

Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Isothiazole Ring Protons | 7.0 - 9.0 | Singlet, Doublet |

| Methylene (-CH₂-) Protons | 3.5 - 4.5 | Singlet / Multiplet |

Note: Predicted values are based on general principles of NMR spectroscopy and data for structurally related isothiazole and aminomethyl compounds.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable analytical technique for the characterization and quantification of this compound. ontosight.ai When coupled with chromatographic separation techniques, such as Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS), it provides a robust platform for sensitive and selective analysis. nih.govresearchgate.net This hyphenated technique is particularly valuable for identifying the molecular composition of the parent compound and its related substances. ijpsonline.com

In a typical application, the isothiazole compound is first separated from other components in the sample matrix using liquid chromatography. The analyte then enters the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like isothiazole derivatives, which minimizes fragmentation and preserves the molecular ion. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the unequivocal identification of the compound and the characterization of unknown impurities. thermofisher.com

Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by isolating the molecular ion of Isothiazol-4-ylmethanamine, subjecting it to collision-induced dissociation (CID), and detecting the resulting fragment ions. nih.gov This process, often performed in Multiple Reaction Monitoring (MRM) mode, allows for precise quantification even at very low concentrations. researchgate.net The development of UPLC-MS/MS methods for related isothiazolinones has demonstrated excellent separation and detection, a strategy that is directly applicable to the analysis of this compound. nih.govresearchgate.net

Table 1: Example UPLC-MS/MS Parameters for Analysis of Related Isothiazolinones This table illustrates typical parameters that could be adapted for this compound analysis, based on established methods for similar compounds. nih.govresearchgate.net

X-ray Crystallography for Structural Determination

The process involves several key stages. nih.gov First, a high-quality single crystal of the compound must be grown, which is often the most challenging step. nih.gov This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The crystal lattice diffracts the X-rays into a specific pattern of spots of varying intensities. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated. nih.gov This electron density map is then interpreted to determine the positions of each atom in the molecule, revealing its complete structure. azolifesciences.com

For a molecule like this compound, X-ray crystallography would confirm the connectivity of the atoms, the geometry of the isothiazole ring, and the spatial relationship between the methanamine side chain and the heterocyclic core. It is the most reliable method for such structural determination. researchgate.net

Table 2: Key Information Obtained from X-ray Crystallographic Analysis This table outlines the fundamental structural data provided by a successful X-ray crystallography experiment.

Method Development and Validation for Research Applications